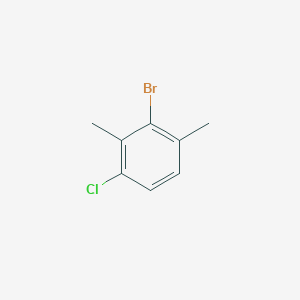

2-Bromo-4-chloro-m-xylene

Description

Significance of Aryl Halides in Chemical Synthesis and Materials Science

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of fundamental importance in modern organic chemistry. oakwoodchemical.com Their significance stems from their wide-ranging utility as synthetic intermediates for producing a vast array of more complex molecules, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and polymers. oakwoodchemical.comnetascientific.comchem-space.com

The reactivity of the carbon-halogen bond allows these compounds to participate in a variety of chemical transformations. netascientific.com A cornerstone of their application is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which enable the formation of new carbon-carbon bonds. netascientific.comnih.gov This capability is crucial for constructing the sophisticated molecular architectures required in medicinal chemistry and materials science. nih.govnih.gov In materials science, aryl halides are precursors for advanced materials, including conducting polymers and liquid crystals. nih.govprepchem.com The specific halogen atom—fluorine, chlorine, bromine, or iodine—influences the compound's reactivity, with aryl iodides and bromides generally being more reactive in common coupling reactions than aryl chlorides. netascientific.com

Research Context of Dihalo-m-xylene Systems

Within the family of aryl halides, dihalo-m-xylene systems are of particular interest due to the specific orientation of their substituents. The meta-configuration of the two methyl groups in m-xylene (B151644) directs incoming electrophiles, such as halogens, to the 2-, 4-, and 6-positions. The chlorination of m-xylene, for instance, typically yields a mixture of isomers, primarily 4-chloro-m-xylene and 2-chloro-m-xylene. google.comgoogle.com Achieving selective di-halogenation to produce a specific isomer is a synthetic challenge that requires careful control of reaction conditions and catalysts.

Research into dihalo-m-xylenes often focuses on their utility as building blocks and cross-linking agents. For example, α,α′-dichloro-m-xylene and α,α′-dibromo-m-xylene, where the halogens are on the methyl groups, are used in polymer chemistry and as precursors for more complex molecular structures. nih.govchemsrc.com Studies have investigated the reactivity of such compounds in various reactions, including their photolysis and use in synthesizing larger molecular assemblies. chemsrc.com Furthermore, dihalo-m-xylenes are employed as linker molecules in the development of advanced materials like porous organic polymers and in the synthesis of multivalent glycopeptides. lookchem.combldpharm.com

Scope and Research Focus on 2-Bromo-4-chloro-m-xylene

The primary focus of this article is the specific compound this compound (IUPAC name: 2-bromo-4-chloro-1,3-dimethylbenzene). This molecule is a dihalogenated derivative of m-xylene, featuring a bromine atom at the 2-position and a chlorine atom at the 4-position.

The synthesis of this specific isomer presents a notable regiochemical challenge. The starting material, m-xylene, has two activating methyl groups that direct electrophilic substitution to the 2-, 4-, and 6-positions. Introducing two different halogens at specific positions requires a multi-step, directed synthesis. For example, the chlorination of 2-bromo-m-xylene (B44306) or the bromination of 4-chloro-m-xylene would be plausible routes. However, the directing effects of the existing substituents must be carefully considered to control the position of the second halogenation and minimize the formation of undesired isomers.

Despite its availability from commercial chemical suppliers, there is a notable scarcity of published research dedicated specifically to this compound. oakwoodchemical.comnetascientific.comchem-space.com Detailed experimental data, such as comprehensive spectroscopic analyses and reaction profiles, are not widely reported in scientific literature. This suggests that the compound is likely a niche intermediate, potentially used in proprietary industrial processes or specialized research that has not been publicly disseminated. The lack of extensive data highlights an area for potential future investigation to fully characterize its chemical properties and explore its synthetic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-chloro-1,3-dimethylbenzene | - |

| Synonym | This compound | chem-space.com |

| CAS Number | 1208077-17-1 | oakwoodchemical.comnetascientific.comchem-space.combldpharm.com |

| Molecular Formula | C₈H₈BrCl | oakwoodchemical.combldpharm.com |

| Molecular Weight | 219.51 g/mol | bldpharm.com |

| Purity | 95% | netascientific.com |

| LogP | 4.37 | Chemspace |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chloro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGOCCALRWSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290352 | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-17-1 | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 4 Chloro M Xylene

Strategies for Regioselective Halogenation of Xylene Scaffolds

The introduction of two different halogens at specific positions on the m-xylene (B151644) ring is governed by the principles of electrophilic aromatic substitution (EAS). The inherent directing effects of the substituents on the aromatic ring guide the incoming electrophile to particular positions.

Directing Effects of Methyl Substituents in Aromatic Halogenation

In electrophilic aromatic substitution reactions, the two methyl groups of m-xylene (1,3-dimethylbenzene) are activating and ortho-, para-directing. wikipedia.orglibretexts.org This is due to their electron-donating nature through an inductive effect and hyperconjugation, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org

For m-xylene, the possible positions for electrophilic attack are 2, 4, 5, and 6.

Positions 2, 4, and 6: These positions are ortho or para to the methyl groups, making them electronically activated and thus favorable for substitution.

Position 5: This position is meta to both methyl groups and is also sterically hindered, making it the least favorable for electrophilic attack.

The directing effects of the methyl groups on the regioselectivity of halogenation are summarized in the table below.

| Position of Substitution | Relationship to Methyl Groups | Electronic Effect | Steric Hindrance | Favorability |

| 2 | Ortho to C1-CH₃, Ortho to C3-CH₃ | Activated | High | Less Favorable |

| 4 | Ortho to C3-CH₃, Para to C1-CH₃ | Activated | Low | Favorable |

| 5 | Meta to C1-CH₃, Meta to C3-CH₃ | Deactivated | High | Unfavorable |

| 6 | Para to C3-CH₃, Ortho to C1-CH₃ | Activated | Low | Favorable |

Therefore, the initial halogenation of m-xylene is expected to yield a mixture of isomers, primarily with substitution at the 4- and 6-positions, and to a lesser extent at the 2-position.

Bromination Methodologies for m-Xylene Derivatives

The bromination of m-xylene is a classic example of electrophilic aromatic substitution. It is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a stronger electrophile.

The reaction of m-xylene with bromine in the presence of a catalyst generally yields a mixture of monobrominated products. The primary products are 4-bromo-m-xylene and 2-bromo-m-xylene (B44306). The formation of 5-bromo-m-xylene is significantly disfavored due to steric hindrance and electronic deactivation. The distribution of these isomers can be influenced by reaction conditions such as temperature and the specific catalyst used.

A study on the bromination of m-xylene using bromine and iron powder at 35-40°C reported the formation of a mixture containing primarily 4-bromo-1,3-dimethylbenzene and 2-bromo-1,3-dimethylbenzene.

Directed Chlorination Techniques for m-Xylene Frameworks

Similar to bromination, the chlorination of m-xylene involves an electrophilic aromatic substitution reaction, typically employing chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅). The reaction yields a mixture of monochlorinated isomers, predominantly 4-chloro-m-xylene and 2-chloro-m-xylene.

Research has focused on developing methods to enhance the regioselectivity of this reaction. One patented approach utilizes a catalyst system composed of a Lewis acid and a thianthrene-based co-catalyst. google.com This system has been shown to significantly increase the ratio of 4-chloro-m-xylene to 2-chloro-m-xylene in the product mixture. google.com For example, the chlorination of m-xylene with FeCl₃ and a specific dimethylpolychlorothianthrene co-catalyst at 0°C resulted in a product mixture containing 76.35% 4-chloro-m-xylene and 21.09% 2-chloro-m-xylene. google.com

Another method described in a German patent involves the use of iron-free antimony trisulfide as a catalyst for the monochlorination of m-xylene. google.com This process, particularly when conducted at temperatures between -5 and -10°C, reportedly yields a product mixture containing approximately 90% 4-chloro-m-xylene and 10% 2-chloro-m-xylene. google.com

The table below summarizes the isomer distribution in the chlorination of m-xylene under different catalytic conditions.

| Catalyst System | Temperature (°C) | 4-chloro-m-xylene (%) | 2-chloro-m-xylene (%) | Reference |

| FeCl₃ / Thianthrene co-catalyst | 0 | 76.35 | 21.09 | google.com |

| Iron-free Antimony Trisulfide | -5 to -10 | ~90 | ~10 | google.com |

| Freshly sublimed Iron Chloride | -5 to -10 | ~75 | ~25 | google.com |

Sequential Halogenation Protocols for Mixed Dihalides

The synthesis of 2-Bromo-4-chloro-m-xylene necessitates a two-step halogenation process. The order of halogen introduction and the directing effects of the substituents at each stage are critical for achieving the desired product.

Route 1: Chlorination followed by Bromination

Starting with 4-chloro-m-xylene, the subsequent bromination is directed by the two methyl groups (activating, ortho-, para-directing) and the chlorine atom (deactivating, ortho-, para-directing). lumenlearning.comorganicchemistrytutor.com The activating methyl groups have a stronger directing influence than the deactivating chlorine atom.

The potential positions for bromination on 4-chloro-m-xylene are 2, 5, and 6.

Position 2: This position is ortho to the C1-methyl group and meta to the C3-methyl group and the chlorine atom.

Position 5: This position is ortho to the chlorine atom and meta to both methyl groups.

Position 6: This position is para to the C3-methyl group and ortho to the C1-methyl group and the chlorine atom.

Route 2: Bromination followed by Chlorination

Alternatively, starting with 2-bromo-m-xylene, the subsequent chlorination will be directed by the two methyl groups and the bromine atom. Bromine, like chlorine, is a deactivating but ortho-, para-directing substituent.

The available positions for chlorination on 2-bromo-m-xylene are 4 and 6.

Position 4: This position is para to the C1-methyl group and ortho to the C3-methyl group.

Position 6: This position is ortho to the C1-methyl group and para to the C3-methyl group.

Both positions 4 and 6 are activated by the methyl groups. The bromine at position 2 will also direct incoming electrophiles to the ortho (position 3, which is already substituted) and para (position 5, which is sterically hindered and meta to the methyl groups) positions. Therefore, the directing effects of the methyl groups will predominantly control the outcome, leading to a mixture of this compound and 2-bromo-6-chloro-m-xylene.

Conversion of Substituted Anilines to Dihalo-m-xylene Frameworks

An alternative synthetic route to halogenated xylenes (B1142099) involves the use of substituted anilines as precursors. This approach can offer high regioselectivity, avoiding the formation of isomeric mixtures often encountered in direct halogenation.

Diazotization and Sandmeyer Reaction Pathways

The Sandmeyer reaction provides a reliable method for the introduction of a halogen atom onto an aromatic ring by replacing an amino group. This is achieved through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide.

For the synthesis of 2-bromo-m-xylene, 2,6-dimethylaniline (B139824) (2,6-xylidine) can be used as the starting material. The synthesis involves two main steps:

Diazotization: 2,6-dimethylaniline is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C). This reaction converts the primary amino group into a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). This causes the decomposition of the diazonium salt, with the evolution of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding 2-bromo-m-xylene.

This methodology can be extended to synthesize this compound by starting with an appropriately substituted aniline, such as 4-chloro-2,6-dimethylaniline. The diazotization of this precursor followed by a Sandmeyer reaction with copper(I) bromide would theoretically yield the desired this compound with high regiochemical purity.

Advanced Amination and Halogenation Sequences for Aryl Precursors

The synthesis of halogenated xylenes can be effectively achieved through sequences involving amino intermediates. The amino group serves as a versatile functional handle that can be converted into a halide via well-established diazotization reactions, such as the Sandmeyer reaction. This approach offers a high degree of regiochemical control.

A relevant synthetic pathway begins with an appropriately substituted aminoxylene (xylidine). For instance, the synthesis of 2-bromo-m-xylene can be accomplished starting from 2,6-xilidine. chemicalbook.com The process involves the diazotization of the amino group using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0 °C). chemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom. chemicalbook.com This sequence demonstrates the utility of an amino precursor for the targeted introduction of a bromine atom onto a xylene ring.

Directed halogenation is another critical strategy. The chlorination of m-xylene, for example, can be guided to favor the formation of the 4-chloro isomer over the 2-chloro isomer by using specific catalyst systems. google.com Research has shown that reacting m-xylene with chlorine in the presence of a Lewis acid catalyst and a thianthrene-based co-catalyst significantly increases the ratio of 4-chloro-m-xylene to 2-chloro-m-xylene in the final product. google.com Such directed methods are crucial for preparing precursors with the correct substitution pattern required for subsequent bromination to yield a target molecule like this compound.

Multi-Step Synthesis of Functionalized this compound Analogues

Building upon the core structure of halogenated xylenes, multi-step synthetic routes allow for the creation of more complex and functionalized analogues. These processes involve the sequential addition of different functional groups, where the existing bromo and chloro substituents influence the position of incoming groups.

Synthesis of Alkylsulfonyl-bromo-chloro-m-xylene Derivatives

A patented method outlines the synthesis of 4-alkylsulfonyl-2-chloro-m-xylene derivatives starting from 4-bromo-m-xylene. google.com This multi-step process creates novel precursors, including 4-alkylsulfonyl-6-bromo-2-chloro-m-xylene, demonstrating a pathway to a functionalized bromo-chloro-m-xylene analogue. google.com

The synthesis begins with the reaction of 4-bromo-m-xylene with chlorosulfonic acid in a solvent like 1,2-dichloroethane (B1671644) (EDC) to introduce a sulfonyl group. google.com The resulting intermediate can then be chlorinated. The chlorination step is performed using 1 to 10 equivalents of a chlorinating agent, and the reaction can be carried out over a wide temperature range, from -30°C to 200°C. google.com This sequence ultimately yields a 4-alkylsulfonyl-6-bromo-2-chloro-m-xylene derivative. google.com

| Step | Reactant | Reagent(s) | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| Sulfonylation | 4-bromo-m-xylene | Chlorosulfonic acid | 1,2-dichloroethane (EDC) | Room temperature to 70°C | ~1.5 hours | 4-bromo-m-xylene-6-sulfonyl chloride |

| Chlorination | 4-alkylsulfonyl-6-bromo-m-xylene | Chlorinating agent (1-10 equiv.) | Inert solvent or neat | 0°C to 150°C (preferred) | 30 mins to 100 hours (preferred) | 4-alkylsulfonyl-6-bromo-2-chloro-m-xylene |

Chloromethylation of Xylene Derivatives as Synthetic Intermediates

Chloromethylation is a key functionalization reaction used to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring. This group serves as a valuable synthetic intermediate, as the chlorine atom can be easily displaced in subsequent nucleophilic substitution reactions to build more complex molecules. researchgate.net

The chloromethylation of aromatic compounds like m-xylene is typically achieved using the Friedel-Crafts haloalkylation method. researchgate.net Common reagents for this transformation include paraformaldehyde and hydrochloric acid (HCl). researchgate.net This reaction provides a direct route to functionalize the xylene ring, creating a reactive site for further elaboration. The resulting chloromethylated xylene can be transformed into a variety of derivatives, making it a cornerstone intermediate in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net While not directly starting with a bromo-chloro-xylene, this methodology is applicable for the functionalization of such substituted rings.

| Substrate | Reagents | Catalyst | Temperature | Significance |

|---|---|---|---|---|

| m-xylene | Paraformaldehyde, Hydrochloric Acid (HCl) | Ionic Liquids (ILs) or other Friedel-Crafts catalysts | ~70°C | Introduces a reactive -CH₂Cl group for further synthesis. researchgate.net |

Synthesis of Isopropyl-substituted Bromo-chloro-benzene Analogues

The synthesis of more complex analogues, such as those containing isopropyl ester groups and varied halogen substitutions, can be achieved through condensation reactions. The Knoevenagel condensation is a prominent method used for this purpose. chemrxiv.org This reaction involves the condensation of an active methylene (B1212753) compound, such as isobutyl cyanoacetate (B8463686) or isopropyl cyanoacetate, with a substituted benzaldehyde (B42025) in the presence of a basic catalyst like piperidine. chemrxiv.orgresearchgate.net

This methodology has been successfully employed to synthesize a wide array of novel bromo-, chloro-, and fluoro-substituted phenylcyanoacrylates. chemrxiv.orgchemrxiv.org Researchers have prepared compounds where the phenyl ring is substituted with patterns such as 3-chloro-2,6-difluoro, 4-chloro-2,6-difluoro, 4-bromo-2,6-difluoro, and 2,3,6-trichloro. chemrxiv.orgresearchgate.net These syntheses demonstrate the versatility of the Knoevenagel condensation in creating structurally diverse bromo-chloro-benzene analogues from corresponding benzaldehyde precursors. chemrxiv.org

| Ester Group | Benzaldehyde Precursor (Substitution Pattern) | Condensation Partner | Catalyst | Resulting Analogue Substitution |

|---|---|---|---|---|

| Isopropyl | 4-Bromo-2,6-difluorobenzaldehyde | Isopropyl cyanoacetate | Piperidine | 4-Bromo-2,6-difluoro |

| Isopropyl | 3-Chloro-2,6-difluorobenzaldehyde | Isopropyl cyanoacetate | Piperidine | 3-Chloro-2,6-difluoro |

| Isobutyl | 2,3,6-Trichlorobenzaldehyde | Isobutyl cyanoacetate | Piperidine | 2,3,6-Trichloro |

| Isobutyl | 3-Chloro-2,6-difluorobenzaldehyde | Isobutyl cyanoacetate | Piperidine | 3-Chloro-2,6-difluoro |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Chloro M Xylene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. While 2-Bromo-4-chloro-m-xylene lacks strong electron-withdrawing substituents, the principles of SNAr provide insight into its potential reactivity under forcing conditions. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a transient Meisenheimer complex. libretexts.orgnih.govnih.gov However, for some systems, a concerted mechanism has been proposed. nih.govnih.govnih.govresearchgate.net

In SNAr reactions of dihalogenated aromatic compounds, the relative mobility of the halogens as leaving groups is a key determinant of the reaction's regioselectivity. The rate of displacement generally follows the trend I > Br > Cl > F, which is inverse to the order of electronegativity. This is because the C-X bond strength and the ability of the halogen to stabilize the negative charge in the transition state are crucial factors. For this compound, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide the better leaving group. Consequently, nucleophilic attack is anticipated to preferentially occur at the carbon bearing the bromine atom.

| Halogen Substituent | Relative Bond Strength (Ar-X) | Typical Leaving Group Ability in SNAr |

|---|---|---|

| F | Highest | Lowest |

| Cl | High | Moderate |

| Br | Moderate | Good |

| I | Lowest | Excellent |

The kinetics of SNAr reactions are profoundly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) ortho or para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. nih.gov Conversely, electron-donating groups (EDGs), such as the methyl groups in this compound, destabilize this intermediate and thus retard the reaction rate.

In this compound, the two methyl groups are electron-donating through induction and hyperconjugation. Their presence increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, would likely be necessary to effect SNAr on this substrate. acsgcipr.org The position of the methyl groups relative to the halogens further modulates this effect. The methyl group at position 1 is ortho to the bromine and para to the chlorine, while the methyl group at position 3 is ortho to both halogens. This substitution pattern generally disfavors the formation of the anionic intermediate required for SNAr.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.commsu.eduyoutube.com The regioselectivity and rate of EAS on this compound are governed by the cumulative directing and activating/deactivating effects of the existing substituents.

The directing effects of substituents in EAS are well-established. pressbooks.pubchemistrytalk.orgleah4sci.com

Methyl Groups (-CH₃): As alkyl groups, they are activating and ortho-, para-directors due to inductive electron donation and hyperconjugation, which stabilize the arenium ion intermediate. libretexts.org

Halogens (-Br, -Cl): Halogens are a unique class of substituents, acting as deactivating yet ortho-, para-directors. pressbooks.pubchemistrytalk.orgwikipedia.org Their inductive effect withdraws electron density from the ring, making it less reactive than benzene (B151609). However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion when the electrophile attacks at the ortho or para positions. libretexts.orgwikipedia.org

In this compound, the directing effects of the four substituents must be considered in concert. The two methyl groups strongly direct incoming electrophiles to their ortho and para positions. The halogen atoms also direct ortho and para. The positions on the ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Influence From | Overall Predicted Favorability |

|---|---|---|

| C5 | Ortho to -Cl, Para to -CH₃ (at C1), Meta to -Br and -CH₃ (at C3) | Moderately Favorable |

| C6 | Ortho to -CH₃ (at C1), Para to -Br, Meta to -Cl and -CH₃ (at C3) | Highly Favorable |

Based on a qualitative analysis, the C6 position is the most likely site of electrophilic attack due to the converging ortho- and para-directing effects of a methyl group and the bromine atom, respectively. Steric hindrance from the adjacent methyl group at C1 might slightly disfavor this position, but the electronic effects are expected to dominate.

Studies on the halogenation and alkylation of xylene isomers provide valuable insights into the expected reactivity of this compound. For instance, the monochlorination of m-xylene (B151644) yields a mixture of 2-chloro- and 4-chloro-m-xylene, with the latter being the major product. researchgate.net Further chlorination leads to dichlorinated products. researchgate.net This demonstrates that the directing effects of the methyl groups control the initial regioselectivity. In the case of this compound, any further halogenation would be expected to follow the directing effects outlined above, leading predominantly to substitution at the C6 position.

Alkylation reactions, such as Friedel-Crafts alkylation, on xylene derivatives are also governed by the directing effects of the methyl groups. libretexts.org However, these reactions are often complicated by polyalkylation and carbocation rearrangements. For this compound, Friedel-Crafts alkylation would be expected to be slow due to the deactivating nature of the two halogen substituents.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.comrsc.org The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl. tcichemicals.com

Given this reactivity trend, this compound is expected to undergo selective cross-coupling at the C-Br bond. The oxidative addition of palladium(0) to the C-Br bond is significantly faster than to the C-Cl bond. tcichemicals.com This difference in reactivity allows for regioselective functionalization of the bromine-bearing carbon, leaving the chlorine atom intact for subsequent transformations.

For instance, in a Suzuki-Miyaura coupling reaction, this compound would be expected to react with an organoboron reagent to selectively form a new carbon-carbon bond at the C2 position. researchgate.netnih.govrsc.org Similarly, in a Heck reaction, the compound would likely couple with an alkene at the C-Br bond. wikipedia.orgorganic-chemistry.orgnih.gov Achieving a second cross-coupling at the C-Cl bond would require more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized phosphine ligands. acs.org

| Reaction Type | Predicted Site of Primary Reactivity | Rationale |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Higher reactivity of C-Br over C-Cl in oxidative addition. |

| Heck Reaction | C-Br | Preferential oxidative addition of Pd(0) to the C-Br bond. |

| Sonogashira Coupling | C-Br | Greater reactivity of aryl bromides compared to aryl chlorides. |

| Buchwald-Hartwig Amination | C-Br | C-Br bond is more readily cleaved by palladium catalysts. |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl halides are common substrates in these transformations. The reactivity of this compound in these reactions is expected to be dictated by the differential reactivity of the C-Br and C-Cl bonds. In general, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed processes due to its lower bond dissociation energy, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For this compound, the Suzuki-Miyaura coupling would likely proceed selectively at the C-Br bond. By carefully selecting the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent, one could anticipate the formation of a 2-aryl-4-chloro-m-xylene derivative.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would be expected to lead to the selective formation of a substituted alkene at the 2-position of the xylene ring. The choice of catalyst, base (typically an amine like Et₃N), and reaction temperature would be crucial in controlling the efficiency and selectivity of the reaction.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. For this compound, the Sonogashira coupling would be predicted to occur preferentially at the C-Br bond, yielding a 2-alkynyl-4-chloro-m-xylene product. The reaction is generally carried out in the presence of a base, such as an amine, which also serves as the solvent.

A hypothetical representation of the selectivity in these reactions is presented in the table below.

| Coupling Reaction | Expected Major Product | R Group |

| Suzuki-Miyaura | 2-R-4-chloro-m-xylene | Aryl, Vinyl |

| Heck | 2-R-4-chloro-m-xylene | Substituted Alkene |

| Sonogashira | 2-R-4-chloro-m-xylene | Alkynyl |

Nickel-Catalyzed and Other Metal-Mediated Cross-Couplings

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit different reactivity patterns. Nickel complexes are known to be effective in activating less reactive C-Cl bonds, which could potentially allow for the functionalization of the 4-position of this compound after the more reactive C-Br bond has been selectively reacted.

For instance, after a selective palladium-catalyzed reaction at the C-Br bond, the resulting 2-substituted-4-chloro-m-xylene could potentially undergo a subsequent nickel-catalyzed cross-coupling reaction (e.g., with Grignard reagents or organozinc compounds) to functionalize the C-Cl bond. The choice of ligand for the nickel catalyst is critical in tuning its reactivity and achieving the desired outcome.

Other metals, such as copper and iron, can also mediate cross-coupling reactions. Copper-catalyzed reactions, for example, are often used for Ullmann-type couplings. The specific conditions required for such transformations with this compound would need to be determined experimentally.

Mechanistic Insights into Halogen Exchange Reactions

Halogen exchange (HALEX) reactions, where one halogen atom is replaced by another, are important transformations in synthetic chemistry. The study of these reactions can provide valuable mechanistic insights.

Role of Near-Critical Aqueous Media in Halogen Exchange

Research on the behavior of organic compounds in near-critical water has revealed it to be a unique reaction medium. For aryl halides, near-critical water can facilitate halogen exchange reactions. While specific studies on this compound in near-critical water are not available, general principles suggest that at elevated temperatures and pressures, water's properties (lower dielectric constant, higher ion product) could promote nucleophilic substitution reactions.

In the context of this compound, treatment with a source of another halide ion (e.g., NaI or KF) in near-critical water could potentially lead to the exchange of either the bromine or chlorine atoms. The relative rates of exchange would depend on the specific reaction conditions and the nucleophilicity of the incoming halide.

Effects of Catalysts and Contaminants on Reaction Mechanisms

Metal catalysts, including copper, nickel, and palladium, can significantly influence the mechanism and outcome of halogen exchange reactions. These catalysts can facilitate the cleavage of the carbon-halogen bond and promote the substitution with another halide. The mechanism often involves oxidative addition of the aryl halide to the metal center, followed by reductive elimination of the new aryl halide.

Contaminants, such as trace metals or other reactive species, can also impact the reaction mechanism. For instance, trace metals could potentially act as catalysts or inhibitors, altering the reaction rate and selectivity. The presence of acidic or basic contaminants could also affect the stability of intermediates and transition states in the reaction pathway. A thorough understanding of the reaction environment is therefore crucial for elucidating the precise mechanism of halogen exchange for a given substrate like this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro M Xylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For a molecule such as 2-Bromo-4-chloro-m-xylene, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Conformational Studies

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl protons. The two methyl groups, being in different chemical environments due to the unsymmetrical substitution pattern of the benzene (B151609) ring, would likely exhibit slightly different chemical shifts. The two aromatic protons would also have distinct chemical shifts and would likely show coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the bromine and chlorine substituents, as well as the electron-donating effect of the methyl groups. The two methyl carbons would also be expected to have slightly different chemical shifts.

Conformational studies of this compound could be performed using advanced NMR techniques, but such studies have not been reported in the available literature.

Predicted ¹H and ¹³C NMR Data for this compound No experimental data is available in the public domain. The following table is a representation of the expected signals and not based on experimental research findings.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available |

| C-Br | - | Data not available |

| C-Cl | - | Data not available |

| C-CH₃ | - | Data not available |

| C-CH₃ | - | Data not available |

| CH₃ | Data not available | Data not available |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive structural elucidation of this compound.

COSY: A COSY spectrum would reveal the coupling relationships between the two aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC: An HSQC spectrum would establish the correlation between the proton and carbon signals, allowing for the unambiguous assignment of each proton to its directly attached carbon atom.

While these techniques are standard for the structural analysis of organic molecules, no specific 2D NMR studies have been published for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

Vibrational Mode Assignments and Functional Group Identification

Experimental IR and Raman spectra for this compound are not available in the surveyed scientific literature. A theoretical analysis based on its structure would predict the following characteristic vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations would be expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 3000-2850 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations would produce a series of bands in the 1600-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations would be observed at lower frequencies.

C-Br and C-Cl stretching: The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.

Expected Vibrational Modes for this compound No experimental data is available in the public domain. The following table is a representation of the expected vibrational modes and not based on experimental research findings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1400 |

| C-H bend | 1475 - 1000 |

| C-Cl stretch | 800 - 600 |

Solvent Effects on Vibrational Spectra

The choice of solvent can influence the vibrational spectra of a molecule. Polar solvents may interact with polar bonds in the solute, leading to shifts in the vibrational frequencies. For this compound, which has polar C-Br and C-Cl bonds, the use of solvents with different polarities could potentially cause slight shifts in the positions of the carbon-halogen stretching bands. However, without experimental data, the extent of these solvent effects on the vibrational spectra of this compound cannot be quantified.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this molecular ion peak would appear as a cluster of peaks because of the natural isotopic abundances of these halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The fragmentation pattern would likely involve the loss of the bromine and chlorine atoms, as well as methyl groups, leading to the formation of various fragment ions. The analysis of these fragments would provide further confirmation of the molecule's structure.

Specific mass spectrometry data for this compound has not been reported in the available scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. For this compound (C₈H₈BrCl), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum.

The theoretical exact masses for the primary isotopologues of this compound are presented below. HRMS instrumentation can distinguish between these closely spaced mass-to-charge ratio (m/z) values, allowing for unambiguous confirmation of the elemental composition.

Table 1: Theoretical Exact Masses of this compound Isotopologues

| Isotopologue Formula | Theoretical m/z |

|---|---|

| C₈H₈⁷⁹Br³⁵Cl | 217.9603 |

| C₈H₈⁸¹Br³⁵Cl | 219.9582 |

| C₈H₈⁷⁹Br³⁷Cl | 219.9574 |

Note: This table is generated based on theoretical calculations.

The distinct isotopic signature, with predictable intensity ratios based on the natural abundance of the isotopes (~100:98 for Br and ~100:32 for Cl), provides a high degree of confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In the mass spectrum of halogenated aromatic compounds like this compound, characteristic fragmentation pathways are observed.

Common fragmentation patterns for bromo and chloro aromatic compounds include:

Loss of a Halogen Atom: The cleavage of the C-Br or C-Cl bond is a common fragmentation pathway, leading to the formation of [M-Br]⁺ and [M-Cl]⁺ ions.

Loss of a Methyl Group: Benzylic cleavage can result in the loss of a methyl group (CH₃) to form a stable [M-CH₃]⁺ ion.

Formation of Halogen Ions: Small peaks corresponding to Br⁺ and Cl⁺ ions may also be observed. docbrown.info

The relative abundance of these fragment ions provides clues about the stability of the resulting ions and the strength of the cleaved bonds, thereby supporting the structural assignment of the parent molecule. The presence of both bromine and chlorine leads to complex isotopic patterns for the fragment ions as well, further aiding in their identification. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Derivatives

While obtaining suitable single crystals of the parent this compound can be challenging, derivatives are often more amenable to crystallization. For instance, a Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, has been successfully characterized using single-crystal X-ray diffraction. scispace.com

The crystallographic data for such derivatives provide precise geometric parameters.

Table 2: Example Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234(5) |

| b (Å) | 11.4567(8) |

| c (Å) | 17.6543(11) |

| α (°) | 90 |

| β (°) | 90 |

Note: This data is for a representative derivative and not the parent compound.

This level of detail confirms the connectivity of the atoms and reveals the precise stereochemistry and conformation of the molecule in the solid state.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. In the crystal structures of derivatives of this compound, various intermolecular interactions can be observed.

For example, in the structure of the aforementioned Schiff-base derivative, weak C-H···O and C-H···Cl intermolecular hydrogen bonds, along with π-π stacking interactions, influence the crystal packing. scispace.com The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the solid material. The presence of chlorine atoms can lead to their participation as proton acceptors in weak C-H···Cl hydrogen bonds. mdpi.com

Applications and Derivatives in Advanced Chemical Research

Role as Intermediates in Fine Chemical Synthesis

Precursors for Agrochemicals

While specific agrochemicals derived directly from 2-Bromo-4-chloro-m-xylene are not extensively documented in publicly available literature, related brominated and chlorinated aromatic compounds are pivotal in the agrochemical industry. guidechem.com Halogenated intermediates are commonly employed in the synthesis of herbicides, fungicides, and insecticides. The functional groups on this compound allow for its potential incorporation into larger, biologically active molecules designed to target specific agricultural pests or metabolic pathways in weeds. The bromine atom, for instance, is particularly useful for forming new carbon-carbon bonds through cross-coupling reactions, a common strategy in the synthesis of complex active ingredients. guidechem.com

Building Blocks for Pharmaceutical Candidates and Drug Discovery

In the realm of medicinal chemistry, halogenated organic molecules are critical components. The inclusion of chlorine and bromine atoms can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. This compound is classified as a building block for drug discovery, providing a foundational structure for the synthesis of novel pharmaceutical agents. cymitquimica.comcymitquimica.com

The utility of such intermediates lies in their ability to participate in key synthetic reactions. For instance, the bromo group is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental techniques in modern drug discovery for creating complex molecular frameworks from simpler precursors. guidechem.com This allows medicinal chemists to systematically modify structures and explore structure-activity relationships (SAR) in the quest for new therapeutic agents.

Development of Advanced Materials

The synthesis of novel materials with tailored electronic and physical properties often relies on specialized organic intermediates. The rigid aromatic core and reactive halogen sites of this compound make it a potential precursor for various advanced materials.

Precursors for Organic Light-Emitting Diode (OLED) Materials

Although direct evidence linking this compound to specific OLED materials is not prominent in current research, the structural elements are relevant. The synthesis of materials for OLEDs often involves the construction of large, conjugated molecular systems. Brominated aromatic compounds are frequently used in the coupling reactions that build these complex structures. The dimethyl-substituted benzene (B151609) core of this compound could be functionalized to tune the electronic properties and solubility of potential light-emitting or charge-transporting materials.

Synthesis of Specialty Chemicals and Polymers

Beyond materials with electronic applications, this compound can serve as a monomer or a modifying agent in the synthesis of specialty polymers. The introduction of this halogenated aromatic unit into a polymer backbone can impart specific properties such as thermal stability, flame retardancy, and altered refractive index. The reactive sites could be used to graft the molecule onto existing polymer chains or to create new polymers with unique characteristics for specialized industrial applications.

Design and Synthesis of Ligands for Catalysis

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The design of effective ligands often involves the use of specific organic building blocks. Substituted aromatic compounds like this compound can be functionalized to create sophisticated ligand structures. For example, the bromine atom can be replaced with phosphine groups or other coordinating moieties through nucleophilic substitution or coupling reactions. The resulting ligands could then be complexed with transition metals to form catalysts for a wide range of chemical transformations, leveraging the steric and electronic influence of the chloro and dimethyl substituents to fine-tune catalytic performance.

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | 2-Bromo-4-chloro-1,3-dimethylbenzene |

| CAS Number | 1208077-17-1 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

| Classification | Organic Building Block |

Chiral Ligands and Metal Complexes from Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Aryl halides, such as this compound, serve as versatile starting materials for the synthesis of chiral phosphine ligands. researchgate.nettcichemicals.com

The synthesis of these ligands often involves the reaction of the aryl halide with a phosphine source. The resulting phosphine-containing derivative of this compound can then act as a ligand, coordinating to a metal center to form a metal-phosphine complex. wikipedia.orgcardiff.ac.uk The specific arrangement of the substituents on the aromatic ring can influence the steric and electronic properties of the resulting ligand, which in turn affects the catalytic activity and enantioselectivity of the metal complex. gessnergroup.com

Metal-phosphine complexes are a class of coordination compounds that have found widespread use in homogeneous catalysis. wikipedia.org The synthesis of these complexes typically involves the reaction of a metal precursor, often a metal halide, with a phosphine ligand. wikipedia.org In the context of derivatives from this compound, a phosphine-functionalized derivative could be reacted with a suitable metal salt (e.g., of palladium, rhodium, or nickel) to generate the corresponding metal complex. The properties of the resulting complex, such as its geometry, stability, and catalytic behavior, would be dictated by the nature of the metal and the steric and electronic profile of the phosphine ligand. gessnergroup.com

Table 1: Key Components in the Synthesis of Chiral Ligands and Metal Complexes

| Component | Role | Example Precursor/Reagent |

| Aryl Halide | Starting material for ligand synthesis | This compound |

| Phosphine Source | Introduces the phosphine group | Diphenylphosphine |

| Metal Precursor | Forms the core of the metal complex | Palladium(II) chloride |

| Solvent | Reaction medium | Toluene (B28343), THF |

Application in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis:

Metal-phosphine complexes derived from functionalized aromatic compounds are extensively used as catalysts in homogeneous catalysis, where the catalyst is in the same phase as the reactants. heraeus-precious-metals.com Palladium-phosphine complexes, for example, are renowned for their efficacy in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. heraeus-precious-metals.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

A chiral phosphine ligand derived from this compound, when coordinated to a palladium center, could potentially catalyze asymmetric versions of these cross-coupling reactions. The chirality of the ligand would be transferred to the catalytic cycle, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product. The electronic properties of the aryl ring, influenced by the chloro and methyl substituents, would also play a role in the catalytic activity. gessnergroup.com

Heterogeneous Catalysis:

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. nih.gov Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a solution to this problem. Functionalized aromatic compounds can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. nih.govresearchgate.net

A derivative of this compound could be chemically modified to allow for its immobilization on a solid support. For instance, one of the methyl groups could be functionalized with a reactive group that can form a covalent bond with the support material. Subsequent introduction of a phosphine group and coordination with a metal would yield a heterogenized version of the catalyst. This supported catalyst could then be used in flow-through reactors or easily recovered by filtration at the end of a batch reaction, simplifying the purification process and allowing for catalyst recycling. mdpi.com The performance of such a heterogeneous catalyst would depend on factors like the nature of the support, the length and type of the linker, and the stability of the metal-ligand complex under the reaction conditions. nih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Often high | Can be lower than homogeneous counterparts |

| Catalyst Separation | Difficult | Easy (e.g., filtration) |

| Catalyst Recycling | Challenging | Generally straightforward |

| Potential Substrate | Derivative of this compound | Immobilized derivative of this compound |

Environmental Research Considerations and Degradation Studies

Mechanistic Studies of Degradation Pathways of Halogenated Aromatics

Photolytic Degradation Mechanisms

Photolytic degradation, driven by solar radiation, is a primary abiotic pathway for the transformation of many aromatic compounds in the atmosphere and surface waters. For halogenated xylenes (B1142099), this process typically involves the absorption of ultraviolet (UV) light, leading to the cleavage of chemical bonds.

The photodegradation of xylene isomers can proceed through photo-isomerization, photodecomposition, and photo-oxidation, resulting in a variety of intermediate products such as other aromatic compounds, alkanes, and carbonyls. nih.gov Studies on α-chloroxylene derivatives have shown that photolysis can lead to the homolytic cleavage of the carbon-halogen bond, forming radical species. nih.gov These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction from other molecules or dimerization. nih.gov

In the case of 2-Bromo-4-chloro-m-xylene, it is anticipated that UV radiation would lead to the cleavage of either the carbon-bromine (C-Br) or the carbon-chlorine (C-Cl) bond. The C-Br bond is generally weaker than the C-Cl bond, suggesting that its cleavage might be the more favorable initial step. This would result in the formation of a chloroxylenyl radical and a bromine radical. These radicals can then react with surrounding environmental constituents, such as water or organic matter, or undergo further reactions to form a variety of degradation products. The presence of oxygen can also lead to the formation of peroxyl radicals, initiating photo-oxidation processes. nih.gov

It is important to note that while photolysis can lead to the degradation of the parent compound, the resulting intermediates may sometimes be more toxic or persistent. Therefore, a complete understanding of the entire degradation pathway is essential.

Biotransformation Pathways and Microbial Interactions

Microbial degradation is a key process in the natural attenuation of organic pollutants in soil and water. epa.gov While specific studies on the biotransformation of this compound are limited, the degradation pathways of related halogenated and non-halogenated aromatic compounds provide valuable insights into its likely fate.

Bacteria capable of degrading aromatic hydrocarbons such as toluene (B28343) and xylene are widespread in the environment. uni.luethz.ch These microorganisms often employ oxygenases to initiate the degradation process. For instance, the degradation of toluene can be initiated by monooxygenases or dioxygenases that hydroxylate the aromatic ring, leading to the formation of catechols. uni.lu These catechols are then subject to ring cleavage, ultimately breaking down the aromatic structure into simpler compounds that can enter central metabolic pathways. ethz.ch

For halogenated aromatics, a crucial step is dehalogenation, the removal of halogen atoms from the aromatic ring. nih.gov This can occur either aerobically or anaerobically. Aerobic dehalogenation is often catalyzed by monooxygenases or dioxygenases, which can replace a halogen substituent with a hydroxyl group. nih.gov Anaerobic dehalogenation, on the other hand, often proceeds via reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. epa.gov

Given the structure of this compound, it is plausible that its microbial degradation would involve initial oxidative attack on the methyl groups or the aromatic ring, followed by or concurrent with dehalogenation. The presence of two different halogens, bromine and chlorine, may influence the preference and rate of microbial attack. Some microorganisms exhibit specificity for the type and position of halogen substituents.

The table below summarizes potential initial steps in the biotransformation of this compound based on known microbial degradation pathways of similar compounds.

| Proposed Initial Step | Enzyme Class Typically Involved | Potential Intermediate Products | Reference Pathways |

|---|---|---|---|

| Oxidation of a methyl group | Monooxygenase | Bromochloro-methylbenzyl alcohol | Toluene, Xylene degradation uni.luethz.ch |

| Hydroxylation of the aromatic ring | Dioxygenase/Monooxygenase | Bromochloro-methylcatechol | Toluene, Chlorophenol degradation uni.lu |

| Reductive dehalogenation (anaerobic) | Reductive dehalogenase | 4-Chloro-m-xylene or 2-Bromo-m-xylene (B44306) | General halogenated aromatic degradation epa.gov |

| Oxidative dehalogenation (aerobic) | Monooxygenase/Dioxygenase | Halogenated methylphenol | General halogenated aromatic degradation nih.gov |

Advanced Analytical Techniques for Environmental Fate Assessment

To accurately assess the environmental fate of this compound and its degradation products, sensitive and selective analytical methods are required. Given the complexity of environmental matrices (e.g., water, soil, sediment) and the typically low concentrations of these compounds, advanced analytical techniques are indispensable.

Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of semi-volatile halogenated organic compounds. restek.comnih.govcdc.gov This technique offers high separation efficiency and definitive identification of compounds based on their mass spectra.

For enhanced sensitivity and selectivity, especially in complex samples, tandem mass spectrometry (GC-MS/MS) is increasingly employed. restek.com This technique involves multiple stages of mass analysis, which helps to reduce background noise and interferences, allowing for the detection of trace-level contaminants. The use of different ionization techniques, such as negative chemical ionization (NCI), can be particularly advantageous for detecting brominated and chlorinated compounds due to their high electron affinity. mdpi.com

The following table outlines key analytical techniques and their applications in the environmental analysis of halogenated aromatic compounds.

| Analytical Technique | Principle | Application in Environmental Fate Assessment | Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds followed by mass-based detection. cdc.gov | Quantification and identification of this compound and its degradation products in environmental samples. restek.comnih.gov | High resolution, provides structural information for identification. cdc.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Enhanced selectivity through multiple stages of mass analysis. restek.com | Trace-level detection in complex matrices like soil and biota, reducing interferences. restek.com | Improved signal-to-noise ratio, lower detection limits. restek.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling elemental formula determination. nih.gov | Unambiguous identification of unknown degradation products and isomers. nih.gov | High confidence in compound identification. nih.gov |

| Purge and Trap/Headspace Analysis | Extraction techniques for volatile organic compounds from water or solid samples prior to GC analysis. cdc.gov | Analysis of this compound in water and soil samples. | Effective for concentrating volatile analytes. cdc.gov |

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 2-Bromo-4-chloro-m-xylene presents a regioselectivity challenge inherent to electrophilic aromatic substitution on substituted benzenes. Future research is expected to focus on developing highly selective and sustainable methods for its preparation.

Novel Synthetic Strategies: Traditional synthesis would likely involve a multi-step process starting from m-xylene (B151644), involving sequential chlorination and bromination. A key challenge is controlling the positions of the halogen substituents due to the directing effects of the two methyl groups. Future synthetic explorations could involve:

Directed Ortho-Metalation: Utilizing directing groups to achieve site-selective halogenation, allowing for precise installation of the bromine and chlorine atoms at the desired positions.

Halogen Dance Reactions: Investigating the migration of halogen atoms on the xylene ring under specific reaction conditions to access the thermodynamically or kinetically favored isomer.

Flow Chemistry: Employing microreactor technology to improve reaction control, enhance safety for halogenation reactions, and potentially increase selectivity through precise temperature and residence time management.

Sustainable Chemistry Approaches: Aligning with the principles of green chemistry, future synthetic routes for this compound should aim to reduce environmental impact.

Biocatalysis: The use of halogenase enzymes offers a promising avenue for regioselective halogenation of aromatic compounds under mild conditions, avoiding harsh reagents. nih.gov

Greener Solvents: Replacing traditional, often toxic, solvents like chlorinated hydrocarbons with more sustainable alternatives is a key goal. Research into using bio-derived solvents like dl-limonene as a substitute for xylenes (B1142099) in industrial processes showcases this trend. unimi.it

Renewable Feedstocks: While the direct synthesis of halogenated xylenes from biomass is a long-term goal, research into producing the xylene backbone from renewable sources is advancing. For instance, sustainable methods for producing p-xylene (B151628) from biomass have been developed, which could in the future be adapted for other isomers like m-xylene. mpg.deresearchgate.net

Exploration of Bioactive Properties and Structure-Activity Relationships of Derivatives

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netresearchgate.net The specific substitution pattern of this compound makes it and its derivatives interesting candidates for biological screening.

Future Research Focus:

Screening for Bioactivity: Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Studies on other halogenated flavonoids and quinazolines have shown that halogen substituents can significantly influence their therapeutic potential. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the bromine and chlorine atoms, as well as further modifications to the xylene core, affect biological activity would be crucial. SAR studies on other halogenated compounds have demonstrated that the position and nature of the halogen can dramatically impact efficacy and selectivity. wikipedia.orgdrugdesign.org For example, research on dithiocarbamic flavanones showed that di-halogenated compounds exhibited better free radical scavenging than mono-halogenated ones. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and designing new molecules. For a relatively unstudied molecule like this compound, these methods offer a powerful way to guide future experimental work.

Predictive Models for Synthesis and Reactivity:

Regioselectivity Prediction: A primary challenge in the synthesis of this compound is controlling the position of the incoming halogens. Machine learning models and computational methods like RegioSQM are being developed to predict the outcome of electrophilic aromatic substitution reactions with high accuracy. nih.gov These tools can save significant time and resources by identifying the most promising reaction conditions before any experiments are conducted.

Reaction Mechanism Simulation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. This knowledge can be used to optimize reaction conditions and develop novel synthetic strategies.

The table below summarizes some computational approaches that could be applied to study this compound.

| Computational Method | Application for this compound | Potential Outcome |

| Machine Learning Models | Predicting regioselectivity of halogenation on m-xylene. | Identification of optimal reagents and conditions for synthesis. nih.gov |

| RegioSQM | Identifying the most nucleophilic sites on the m-xylene ring. | Guiding synthetic strategy for electrophilic aromatic substitution. |

| Density Functional Theory (DFT) | Calculating molecular orbital energies and electrostatic potential. | Understanding reactivity and intermolecular interactions. |

Integration in Supramolecular Architectures and Nanomaterials Research

The presence of both bromine and chlorine atoms on the xylene ring opens up possibilities for its use as a building block in supramolecular chemistry and nanomaterials science.

Supramolecular Chemistry:

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming directional non-covalent interactions with electron-donating atoms. This interaction is increasingly being used to construct complex supramolecular assemblies, liquid crystals, and functional materials. nih.govacs.org The C-Br and C-Cl groups in this compound could be exploited to direct the assembly of molecules into specific architectures, such as 2D sheets or porous frameworks. mdpi.com The strength and directionality of these halogen bonds can be tuned, offering precise control over the resulting material's properties. nsf.gov

Nanomaterials Research:

Functionalized Nanomaterials: Molecules like this compound can be used to functionalize the surface of nanomaterials, such as gold nanoparticles, carbon nanotubes, or metal-organic frameworks (MOFs). nih.govwikipedia.org This surface modification can alter the nanomaterial's properties, such as its dispersibility, catalytic activity, or sensing capabilities.

Precursors for Nanostructures: Halogenated aromatic compounds can serve as precursors in the synthesis of carbon-based nanomaterials. researchgate.net Pyrolysis or chemical vapor deposition of this compound could potentially lead to the formation of novel carbon nanostructures with tailored properties.

Sensors: The unique electronic properties of halogenated xylenes could be exploited in the development of chemical sensors. For example, nanomaterials functionalized with receptors for aromatic compounds are being explored for the detection of benzene (B151609), toluene (B28343), and xylene (BTX) gases. acs.org

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-chloro-m-xylene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation of m-xylene derivatives. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution using catalysts like FeBr₃ or AlCl₃. Reaction optimization includes controlling temperature (e.g., 0–25°C for bromination) and stoichiometry to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high yields (>90%) .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3 ppm).

- MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 219.92).

- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) validate halogen presence .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use impervious gloves (nitrile) and goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation; monitor air concentrations with real-time sensors.

- Store at 0–6°C in airtight containers to prevent decomposition. Emergency procedures include rinsing exposed areas with water for ≥15 minutes .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for halogenated aromatics?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Strategies include:

Q. How can this compound be utilized in cross-coupling reactions for ligand synthesis?

- Methodological Answer : The compound serves as a precursor for Suzuki-Miyaura couplings. Example protocol:

- React with phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

- Monitor reaction progress via TLC; isolate biaryl products with ≥75% yield. The bromo and chloro groups provide orthogonal reactivity for sequential functionalization .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.2 eV using B3LYP/def2-TZVP) to assess reactivity.

- NBO Analysis : Quantify hyperconjugative interactions (e.g., C-Br σ→σ* contributions) influencing bond stability.

- Solvent Effects : Use PCM models to simulate polarity impacts on electrostatic potential surfaces .

Q. How is X-ray crystallography applied to resolve the solid-state structure of derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for single crystals.

- Refinement : SHELXL-2018 refines positional/anisotropic displacement parameters. Validate with R₁ < 0.05 and wR₂ < 0.12.

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C-H⋯Cl) stabilizing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.